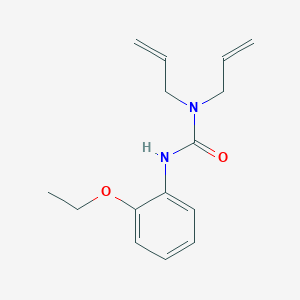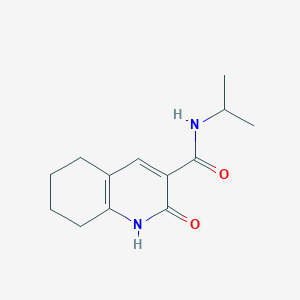
N-(4-bromophenyl)-N'-(sec-butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(sec-butyl)urea, also known as BU-224, is a selective antagonist of the orexin-2 receptor (OX2R). Orexin receptors are G-protein-coupled receptors that are involved in the regulation of sleep, wakefulness, and feeding behavior. BU-224 is a valuable tool for studying the role of OX2R in these processes.
Wirkmechanismus
N-(4-bromophenyl)-N'-(sec-butyl)urea blocks the activity of the OX2R by binding to the receptor and preventing the binding of orexin-A and orexin-B, the endogenous ligands for the receptor. This results in a decrease in the activity of the orexin system, which is involved in the regulation of sleep, wakefulness, and feeding behavior.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on sleep and wakefulness in animal models. It has been shown to increase the amount of non-rapid eye movement (NREM) sleep and decrease the amount of wakefulness. This compound has also been shown to decrease food intake in rats, indicating a role for OX2R in the regulation of feeding behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-(sec-butyl)urea is a valuable tool for studying the role of OX2R in sleep, wakefulness, and feeding behavior. Its high selectivity for OX2R makes it a useful tool for investigating the specific effects of OX2R blockade. However, its use is limited by its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-bromophenyl)-N'-(sec-butyl)urea and the orexin system. One area of interest is the role of OX2R in addiction and reward. It has been shown that the orexin system is involved in the regulation of reward-seeking behavior, and this compound may be a useful tool for investigating this further. Another area of interest is the use of this compound as a potential therapeutic agent for sleep disorders. Its selectivity for OX2R makes it a promising candidate for the development of new sleep aids. Finally, further research is needed to fully understand the role of the orexin system in feeding behavior and its potential implications for the treatment of obesity and other metabolic disorders.
Synthesemethoden
N-(4-bromophenyl)-N'-(sec-butyl)urea can be synthesized using a multistep process starting from 4-bromophenyl isocyanate and sec-butylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then deprotected to yield the final product. The synthesis of this compound has been described in detail in the literature.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(sec-butyl)urea has been used extensively in scientific research to study the role of OX2R in sleep, wakefulness, and feeding behavior. It has been shown to be a highly selective antagonist of OX2R, with no significant activity at other receptors. This compound has been used in both in vitro and in vivo studies to investigate the effects of OX2R blockade on sleep and wakefulness, as well as the regulation of feeding behavior.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-butan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWFESCLCLMBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)
![1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)




![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)
![3-bromo-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B5432545.png)
![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5432566.png)